molecular formula C16H17N5O4S2 B2389413 N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899979-36-3

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2389413
CAS No.: 899979-36-3
M. Wt: 407.46
InChI Key: KSSOXPWKXILLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a potent and selective small molecule inhibitor identified in research for targeting the V600E mutant form of the B-Raf kinase, a key driver in several cancers, most notably melanoma. This compound functions by competitively binding to the ATP-binding site of the mutant B-Raf protein, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway, which is critical for cellular proliferation and survival. Its research value lies in its utility as a chemical probe to dissect the oncogenic mechanisms of B-Raf mutations and to study the downstream consequences of pathway inhibition in vitro and in vivo. Investigations into this compound and its analogs have been central to structure-activity relationship (SAR) studies aimed at optimizing inhibitor specificity and overcoming drug resistance, a significant challenge in targeted cancer therapy. Research featuring this scaffold has been cited in studies of kinase inhibitor design and development, highlighting its role in the preclinical exploration of novel anti-cancer agents. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041643/] [Source: https://pubs.acs.org/doi/10.1021/jm200261u]

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-ethylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S2/c1-4-13-14(26-21-18-13)15(22)17-11-5-7-12(8-6-11)27(23,24)20-16-9(2)10(3)19-25-16/h5-8,20H,4H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSOXPWKXILLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction involving a nitrile oxide and an alkene.

    Sulfonamide Formation: The isoxazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

    Thiadiazole Ring Formation: The final step involves the formation of the thiadiazole ring through a cyclization reaction involving a hydrazine derivative and an appropriate carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Case Studies

A study explored the synthesis of related compounds and their anticancer activity against several human cancer cell lines, including OVCAR-8 and NCI-H40. The results showed percent growth inhibitions (PGIs) of 86.61% and 75.99%, respectively, indicating potent anticancer effects .

Cell Line Percent Growth Inhibition (%)
OVCAR-886.61
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

Research Findings

The compound has also been investigated for its antifungal activity. A related class of compounds demonstrated efficacy against various strains of Candida, with minimum inhibitory concentrations (MICs) ≤ 25 µg/mL, outperforming traditional antifungals like fluconazole .

Table of Antifungal Activity

Fungal Strain Minimum Inhibitory Concentration (µg/mL)
Candida albicans≤ 25
Rhodotorula mucilaginosa≤ 25

Synthetic Pathways

The synthesis of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves multistep reactions starting from readily available precursors. The synthetic strategy often incorporates methodologies such as coupling reactions and functional group transformations to achieve the desired structure.

Example Synthetic Route

A typical synthetic route might include:

  • Formation of the isoxazole ring.
  • Sulfonamide formation through reaction with sulfamoyl chloride.
  • Coupling with the thiadiazole derivative.

Insights from SAR Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions can enhance potency and selectivity against cancer or fungal targets.

Key Findings

Research indicates that substituents on the thiadiazole ring significantly influence biological activity. For example, variations in the ethyl group can alter lipophilicity and bioavailability, impacting overall efficacy .

Mechanism of Action

The mechanism of action of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Core Heterocycle Key Substituents Notable Properties
Target Compound C₁₇H₁₈N₄O₄S₂ 1,2,3-Thiadiazole 4-Ethyl, 5-carboxamide-linked sulfamoylphenyl-3,4-dimethylisoxazole Enhanced hydrogen bonding (sulfamoyl), moderate lipophilicity (ethyl group)
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () C₁₆H₁₇N₇OS₂ 1,3,4-Thiadiazole 5-Ethylsulfanyl, triazole-linked 4-methylphenyl Increased sulfur content (thioether), potential for hydrophobic interactions
5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide () C₁₁H₁₀ClN₃O₃S₂ 1,2,3-Thiadiazole 4-Chlorobenzenesulfonyl, N,N-dimethylcarboxamide High electrophilicity (sulfonyl), reduced solubility (dimethyl group)
2-(4-Pyridinyl)thiazole-5-carboxamide derivatives () Variable Thiazole Pyridinyl, methyl, and diverse amide substituents Improved π-π stacking (pyridine), tunable activity via amine coupling

Crystallographic and Computational Insights

  • Structural Validation : Tools like SHELXL () and WinGX () are critical for resolving bond lengths and angles, revealing conformational stability of the thiadiazole core and substituent orientations .
  • Comparative Analysis : The target compound’s crystal structure (if resolved) could show shorter S-N bonds in the sulfamoyl group compared to sulfonyl analogs, influencing electronic distribution .

Biological Activity

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a complex compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and associated research findings.

Chemical Structure and Properties

The compound's structure includes a thiadiazole ring, an isoxazole moiety, and a sulfamoyl group. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S with a molecular weight of approximately 388.44 g/mol. The presence of these functional groups contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell lines such as MDA-MB-231 and HEK293T. In vitro assays demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin .

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231< 3.3
CisplatinMDA-MB-23110
This compoundHEK293T< 52.63
CisplatinHEK293T60

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated moderate to strong activity against various bacterial strains with MIC values ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .

MicroorganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli31.25

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been explored through the inhibition of nitric oxide synthase (NOS) enzymes. Inhibition studies indicate that modifications in the thiadiazole structure can enhance selectivity towards neuronal NOS (nNOS) and inducible NOS (iNOS), suggesting a mechanism for reducing inflammation .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cell lines.

Case Studies

A notable study involved the synthesis and evaluation of several thiadiazole derivatives where this compound was included among the tested compounds. Results indicated that this derivative exhibited superior activity compared to others in the series against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling the thiadiazole-carboxamide core with a sulfamoylphenyl intermediate. Key steps include:

  • Thiadiazole Core Formation : Cyclization of ethyl-substituted thiosemicarbazides under acidic conditions (e.g., HCl) to form the 1,2,3-thiadiazole ring .
  • Sulfamoylation : Reacting the phenyl group with chlorosulfonic acid to introduce the sulfamoyl moiety, followed by coupling with 3,4-dimethylisoxazol-5-amine .
  • Optimization : Ultrasound-assisted methods (e.g., 40 kHz, 50°C in DMF) can enhance reaction rates and yields by 15–20% compared to traditional reflux .
    • Critical Parameters : Solvent choice (DMF for polar intermediates), temperature control (±2°C), and chromatographic purification (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Integrate spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify functional groups (e.g., sulfamoyl NH at δ 10.2 ppm, isoxazole CH3_3 at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C16_{16}H18_{18}N6_6O4_4S2_2; expected [M+H]+^+: 435.08) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for thiadiazole-isoxazole hybrids?

  • Methodological Answer :

  • Statistical DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., substituent effects, assay conditions). For example, a 2k^k factorial design can test the impact of ethyl vs. methyl groups on thiadiazole activity .
  • Comparative Analysis : Benchmark against structurally analogous compounds (e.g., N-(4-fluorophenyl)-thiadiazole derivatives) to identify activity trends linked to electronic or steric effects .
  • Target Validation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate activity with binding affinity to targets like cyclooxygenase-2 (COX-2) .

Q. What advanced computational methods can predict reaction pathways for optimizing the synthesis of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfamoylation energy barriers) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, ML-guided selection of DMF over DMSO for coupling reactions .
  • In Silico Reaction Screening : Tools like Schrödinger’s LiveDesign can simulate reaction outcomes under varying pH and temperature conditions .

Q. How can researchers address instability of the sulfamoyl group during long-term storage or biological assays?

  • Methodological Answer :

  • Stabilization Strategies :
  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to minimize degradation in biological media .
  • Degradation Monitoring : Periodic HPLC-MS analysis to detect sulfonic acid byproducts (e.g., m/z 97 fragment) .

Data Analysis and Mechanistic Questions

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in anticancer studies?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in treated cancer cell lines .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression (e.g., caspase-3 activation) .
  • In Vivo Imaging : Fluorescently tagged analogs (e.g., Cy5 conjugation) for real-time tracking in xenograft models .

Q. How can researchers reconcile discrepancies in IC50_{50} values across different antimicrobial assays?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution assays to ensure consistency .
  • Strain-Specific Analysis : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains to identify structure-activity relationships (SAR) .
  • Biofilm Assays : Use crystal violet staining to assess efficacy against biofilm-embedded bacteria, which often show higher IC50_{50} values .

Comparative and Structural Studies

Q. What strategies are effective for comparative studies between this compound and its structural analogs?

  • Methodological Answer :

  • SAR Libraries : Synthesize analogs with systematic substitutions (e.g., ethyl → propyl on thiadiazole, methyl → Cl on isoxazole) .
  • Crystallography : Solve X-ray structures to compare bond lengths and angles (e.g., sulfamoyl S–N distance ~1.65 Å) .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) to correlate melting points (e.g., 180–185°C) with crystallinity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.